Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: The compound is utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which may enhance its biological activity and selectivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C19H14FNO3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-[(3-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S/c1-24-19(23)16-15(12-6-3-2-4-7-12)11-25-18(16)21-17(22)13-8-5-9-14(20)10-13/h2-11H,1H3,(H,21,22) |
InChI Key |
QXJUWXVQLKNBJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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